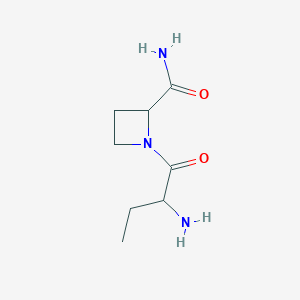

1-(2-Aminobutanoyl)azetidine-2-carboxamide

Description

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(2-aminobutanoyl)azetidine-2-carboxamide |

InChI |

InChI=1S/C8H15N3O2/c1-2-5(9)8(13)11-4-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12) |

InChI Key |

QCELZHAGYBGGKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N1CCC1C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminobutanoyl Azetidine 2 Carboxamide and Analogous Structures

Strategies for the Synthesis of Azetidine-2-carboxylic Acid Scaffolds

The four-membered azetidine (B1206935) ring presents a synthetic challenge due to its inherent ring strain. rsc.org However, its presence in various natural products and pharmaceuticals has driven the development of numerous synthetic routes. rsc.orgmdpi.com Azetidine-2-carboxylic acid, a proline analog, is a particularly valuable building block for creating conformationally constrained peptides. mdpi.comacs.org

Cyclization Approaches to Azetidine Ring Formation

The construction of the azetidine ring is a critical step in the synthesis of azetidine-2-carboxylic acid. Various cyclization strategies have been developed to achieve this.

One common approach involves the intramolecular cyclization of γ-amino acids. For instance, optically inactive azetidine-2-carboxylic acid can be synthesized from GABA through α-bromination, followed by ring closure of the resulting γ-amino-α-bromobutyric acid using barium hydroxide. wikipedia.org A similar strategy can yield optically active azetidine-2-carboxylic acid from α,γ-diaminobutyric acid dihydrochloride. wikipedia.org

Other notable cyclization methods include:

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, represents a direct approach to functionalized azetidines. rsc.orgresearchgate.net

Ring Contractions: Ring contractions of five-membered heterocycles, such as 2-pyrrolidinones, can also yield the azetidine scaffold. rsc.orgmagtech.com.cn

Ring Expansions: Conversely, ring expansions of three-membered heterocycles like aziridines can be utilized. magtech.com.cnnih.gov

Palladium-Catalyzed C-H Amination: An intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org

The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final azetidine-2-carboxylic acid.

Stereoselective Synthesis of Azetidine-2-carboxylic Acid Derivatives

Controlling the stereochemistry at the C2 position of the azetidine ring is crucial for applications in peptide and medicinal chemistry. Several stereoselective synthetic methods have been developed to produce enantiomerically pure azetidine-2-carboxylic acid derivatives.

One approach utilizes a chiral auxiliary, such as optically active α-methylbenzylamine, to guide the stereochemical outcome of the ring-forming reaction. acs.org Another strategy involves the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors, which has been used to synthesize a library of 2-azetidinylcarboxylic acids. acs.org The resulting saturated amino acids can then be efficiently resolved after peptide coupling. acs.org

A patent describes a method for preparing (S)-azetidine-2-carboxylic acid by reacting 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine to form a salt, followed by crystallization, pH regulation, and debenzylation. google.com Furthermore, the stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid from homochiral glycidol (B123203) has been described, showcasing a practical route to these novel amino acid analogs. rsc.org

Coupling Reactions for Amide Bond Formation

The formation of the amide bond between the 2-aminobutanoyl moiety and the azetidine-2-carboxamide (B111606) is a critical step in the synthesis of the target molecule. This transformation is typically achieved using standard peptide coupling protocols.

Peptide Coupling Reagents and Conditions in Azetidine-Containing Peptide Synthesis

A wide array of peptide coupling reagents is available to facilitate amide bond formation. vub.be These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comuniurb.it

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Commonly used, can lead to racemization without additives. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for challenging couplings. peptide.comsigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Fast-acting and efficient, with reduced risk of side reactions. peptide.comacs.orgresearchgate.net |

This table provides a summary of common peptide coupling reagent classes and their general characteristics.

For azetidine-containing peptides, the choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, including racemization. numberanalytics.com Reagents like HATU are known for their speed and ability to suppress epimerization. peptide.com The development of novel coupling reagents continues to be an active area of research, with a focus on improving efficiency and reducing waste. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in amide bond formation requires careful optimization of reaction conditions. numberanalytics.com Key parameters that influence the outcome of the reaction include:

Temperature: Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions and decomposition of sensitive molecules. numberanalytics.com

Solvent: The choice of solvent is critical for solubilizing the reactants and stabilizing the transition state. Polar aprotic solvents like DMF and DMSO are commonly used. numberanalytics.com

Concentration: Reactant concentration can affect the reaction rate and the formation of byproducts. numberanalytics.com

Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its analogs are often used with carbodiimides to minimize racemization. peptide.com The use of copper(II) salts as additives has also been shown to suppress epimerization. uniurb.it

A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific coupling reaction. numberanalytics.com

Preparation of 2-Aminobutanoyl Precursors

The 2-aminobutanoyl moiety is derived from 2-aminobutanoic acid. The synthesis of this precursor can be achieved through various methods. One patented method describes the preparation of 2-aminobutanol from 1,2-epoxybutane. google.com This 2-aminobutanol can then be oxidized to the corresponding 2-aminobutanoic acid, which serves as the direct precursor for the 2-aminobutanoyl group in the target molecule.

Modular Synthetic Approaches to Diverse 1-(2-Aminobutanoyl)azetidine-2-carboxamide Derivatives

Modular synthetic strategies are paramount in medicinal chemistry for the rapid generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies. For a target molecule like 1-(2-aminobutanoyl)azetidine-2-carboxamide, a modular approach allows for the systematic variation of three key components: the azetidine ring substitution, the 2-aminobutanoyl side chain, and the amide linkage. Modern synthetic tactics, particularly those involving late-stage functionalization and convergent assembly, are well-suited for creating a diverse collection of these dipeptide mimics. nih.govorganic-chemistry.org

A powerful and modular strategy involves the combination of directed C–H activation and decarboxylative cross-coupling to functionalize the azetidine core prior to amide bond formation. nih.gov This approach allows for the stereocontrolled installation of a wide array of substituents onto the azetidine-2-carboxylic acid scaffold. By treating an N-protected azetidine-2-carboxylic acid with a suitable catalyst, C-H bonds at the C3 or C4 position can be selectively activated and replaced with aryl, heteroaryl, alkyl, or other functional groups. nih.govacs.org The resulting library of substituted azetidine cores can then be coupled with N-protected 2-aminobutanoic acid or its analogs to yield the final diverse products.

This sequential functionalization is highly modular because the cross-coupling reactions can be varied to introduce a wide range of chemical motifs. nih.gov For instance, arylated intermediates derived from N-protected azetidine-2-carboxylic acid can be rapidly diversified using well-established protocols like Suzuki, Negishi, and Giese reactions. nih.gov This tactic provides a formal vicinal difunctionalization of the carbon framework in a way that is highly amenable to rapid diversity incorporation. nih.gov

| Reaction Type | Key Reagents/Catalyst | Substituent Introduced | Potential for Diversity |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl, Heteroaryl | High (large commercial availability of boronic acids) |

| Negishi Coupling | Palladium or Nickel catalyst, Organozinc reagent | Alkyl, Alkenyl, Aryl | High (functional group tolerance) |

| Giese Reaction | Radical initiator, Activated alkene | Alkyl (with functional groups) | Moderate (depends on alkene partner) |

Another effective modular strategy focuses on the "any-stage" installation of the azetidine ring itself onto various nucleophiles using electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates. chemrxiv.orgrsc.org This approach allows for the pre-synthesis of a complex side chain, which is then coupled with the azetidine motif. This method simplifies the synthesis of medicinally relevant structures and provides a convenient pathway to azetidine analogues. chemrxiv.org More than 20 classes of nucleophiles can be readily azetidinylated, providing a diverse library of functionalized azetidines that can serve as precursors to the target carboxamides. chemrxiv.org

The final stage of diversification in these modular approaches is typically the amide bond formation. Once a library of functionalized azetidine-2-carboxylic acids or azetidine-2-carboxamides is established, they can be coupled with a diverse set of amino acid derivatives. This includes variations in the 2-aminobutanoyl portion, such as altering its stereochemistry, substituting the side chain, or replacing it entirely with other natural or unnatural amino acids. Standard peptide coupling conditions are employed for this convergent step, allowing for the creation of a comprehensive matrix of final compounds.

| Molecular Component | Synthetic Strategy | Examples of Variation |

|---|---|---|

| Azetidine Ring | C-H Activation/Cross-Coupling nih.gov | 3-Aryl, 3-Alkyl, 3,4-Disubstituted rings |

| Azetidine Ring | Electrophilic Azetidinylation chemrxiv.org | Attachment to diverse nucleophilic fragments |

| Acyl Side Chain | Peptide Coupling | (R)- or (S)-2-aminobutanoic acid, other amino acids |

The inherent flexibility of these modular strategies significantly accelerates the exploration of the chemical space around the 1-(2-aminobutanoyl)azetidine-2-carboxamide scaffold. nih.govorganic-chemistry.org By enabling the synthesis of diverse libraries through the systematic and independent variation of its constituent parts, these methods are invaluable for identifying compounds with optimized properties. nih.gov

Conformational Analysis and Structural Characterization of 1 2 Aminobutanoyl Azetidine 2 Carboxamide

Spectroscopic Investigations of Conformation (e.g., NMR, FTIR for specific bond orientations)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for elucidating the conformational preferences of peptides in solution.

FTIR Spectroscopy is particularly useful for identifying secondary structures through the analysis of amide bond vibrations. In studies of model tetrapeptides incorporating azetidine (B1206935) residues, FTIR has been employed to detect the presence of specific turn conformations. For instance, research on dipeptide derivatives with the structure RCO-Azx-l-Ala-NHMe has shown a high propensity for these molecules to adopt γ-turn conformations, a type of non-covalent interaction that stabilizes the peptide backbone. researchgate.net This suggests that the azetidine ring can act as a potent promoter of such compact structures.

NMR Spectroscopy provides detailed information about bond connectivity, dihedral angles, and the spatial proximity of atoms. For azetidine derivatives, ¹H-NMR spectra are characteristic. For example, in L-azetidine-2-carboxylic acid, the methylene (B1212753) protons of the ring (βCH₂) typically appear as multiplets, as do the γCH₂ protons, while the αCH proton is often a singlet or doublet of doublets, depending on the solvent and substitution. umich.edu In more complex azetidine-containing peptides, detailed 1D and 2D NMR experiments can reveal specific proton-proton proximities (through NOEs) that are indicative of defined secondary structures and ring pucker orientations. nih.gov

| Spectroscopic Method | Typical Application for Azetidine Peptides | Inferred Information for 1-(2-Aminobutanoyl)azetidine-2-carboxamide |

| FTIR | Analysis of amide I and II vibrational bands. | Detection of intramolecular hydrogen bonding, indicative of stable secondary structures like γ-turns. |

| ¹H-NMR | Measurement of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs). | Determination of ring pucker, side-chain orientation, and backbone dihedral angles (φ, ψ). |

| ¹³C-NMR | Analysis of carbon chemical shifts, which are sensitive to the local electronic environment and conformation. | Confirmation of cis/trans isomerization around the peptide bond and assessment of ring strain. |

**3.2. Computational Modeling of Molecular Conformation and Dynamics

Computational methods provide invaluable insights into the conformational landscape and dynamic behavior of molecules, complementing experimental data.

Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. For a molecule like 1-(2-Aminobutanoyl)azetidine-2-carboxamide, an MD simulation would typically involve several stages:

Energy Minimization: The initial structure is relaxed to a low-energy conformation.

Heating: The system is gradually heated to a target temperature (e.g., 310 K) under constant volume conditions. mdpi.com

Equilibration: The system is allowed to equilibrate at a constant temperature and pressure. mdpi.com

Production Run: Trajectories are collected over a significant timescale (nanoseconds to microseconds) for analysis.

Quantum mechanical (QM) methods, such as ab initio and density functional theory (DFT), are used to perform high-accuracy energy computations on molecular structures. nih.gov These calculations can determine the relative energies of different conformers, predict geometric parameters like bond lengths and angles, and analyze electronic properties.

| Calculation Method | Parameter | Finding for Aze-Dipeptide Analogue (Ac-Aze-NHMe) | Reference |

| Conformational Energy Computations | Relative Stability | The collagen-like extended conformation is energetically less favorable for Aze than for Pro. | nih.gov |

| Density Functional Theory (DFT) | Ring Structure | The azetidine ring can adopt either a puckered or planar structure depending on the peptide backbone. | nih.gov |

| Ab initio HF | Bond Angles | The C'-N-Cα bond angle is significantly different from that in proline-containing peptides. | nih.gov |

Influence of the Azetidine Ring on Backbone Rigidity and Dihedral Angles

The incorporation of an azetidine ring into a peptide backbone has a profound effect on its structural properties, distinguishing it from its five-membered homologue, proline.

The smaller, four-membered ring of azetidine introduces significant ring strain. nih.govrsc.org This strain influences the adjacent peptide bonds and restricts the possible values of the backbone dihedral angles (φ, ψ). However, conformational energy calculations have shown that peptides containing Aze are generally somewhat more flexible than corresponding peptides with Pro. nih.gov This increased flexibility is attributed to a decrease in the repulsive non-covalent interactions between the ring atoms and neighboring residues, which are more pronounced with the larger proline ring. nih.gov

The change in ring size from proline to azetidine leads to remarkable changes in the backbone structure, particularly in the C'-N imide bond length and the bond angles around the N-Cα bond. nih.gov The puckering of the azetidine ring is also less pronounced than that of the pyrrolidine (B122466) ring in proline. nih.gov X-ray diffraction analysis of a cyclic tetrapeptide containing an azetidine residue showed that the ring encourages an all-trans conformation of the peptide bonds, which is typically less stable. researchgate.net This demonstrates the unique conformational directing ability of the azetidine ring.

Structural Determinants for Mimicry and Recognition

Azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that acts as a structural mimic of L-proline. nih.govwikipedia.org This mimicry is the basis for its biological activity and recognition by cellular machinery.

The key structural determinant for this mimicry is the cyclic secondary amine structure, which is shared by both Aze and Pro. This feature allows Aze to be recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA during protein synthesis. nih.govmdpi.com Once charged onto the tRNA, Aze can be misincorporated into growing polypeptide chains in place of proline. nih.govwikipedia.org

Mechanistic Insights into Biological Relevance

Azetidine-2-carboxylic Acid as a Proline Mimic: Implications for Protein Biosynthesis

Azetidine-2-carboxylic acid (A2C or Aze) is a non-proteinogenic amino acid and a structural analog, or homologue, of the proteinogenic imino acid proline. nih.govuts.edu.auresearchgate.netbiorxiv.org First identified in liliaceous plants in 1955, A2C's structural similarity to proline, differing only by a four-membered ring instead of proline's five-membered one, allows it to act as a proline mimic. nih.govuts.edu.auoup.com This mimicry is the basis for its biological activity and toxicity. In most organisms, cellular machinery cannot effectively distinguish A2C from proline. nih.govuts.edu.au This leads to its erroneous incorporation into proteins during translation, a process that can have significant consequences for protein structure and function. researchgate.netoup.com The ability of A2C to be mistakenly used in place of proline during protein synthesis is responsible for its toxic and teratogenic effects observed in various species. nih.govwikipedia.org This characteristic has also made it a useful tool for researchers studying proteotoxic stress and the unfolded protein response (UPR). uts.edu.auresearchgate.netnih.gov

The misincorporation of Azetidine-2-carboxylic acid into growing polypeptide chains is a direct consequence of its ability to be recognized and activated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline. oup.commdpi.com In most plants and mammalian cells, ProRS mistakenly accepts A2C as a substrate, attaching it to the proline-specific tRNA (tRNA-Pro). nih.govuts.edu.au Once A2C is charged onto tRNA-Pro, it can evade cellular proofreading mechanisms and is delivered to the ribosome, where it is incorporated into proteins at positions coded for proline. nih.govuts.edu.auoup.com

Interestingly, A2C is considered a dual mimic of both proline and alanine (B10760859). nih.gov While it can be activated by both human prolyl- and alanyl-tRNA synthetases (AlaRS), the editing system of AlaRS effectively rejects A2C, preventing its incorporation at alanine sites. wikipedia.orgnih.gov However, the ProRS system lacks this robust editing capability for A2C, leading to its specific misincorporation as proline. nih.gov Studies using mass spectrometry on recombinant murine myelin basic protein (rmMBP) expressed in E. coli confirmed that A2C was incorporated into a detectable proportion of the protein at multiple proline sites. nih.gov This process of translational infidelity, where an analog replaces a canonical amino acid, can lead to the generation of a wide array of non-native proteins, or "neo-epitopes," which may have altered biological properties. nih.govuts.edu.auoup.com

The substitution of proline with Azetidine-2-carboxylic acid can significantly disrupt protein structure, folding, and stability. oup.comresearchgate.net Proline's unique five-membered ring imposes specific conformational constraints on the polypeptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. oup.com The smaller, four-membered ring of A2C alters these constraints. oup.comresearchgate.net

The incorporation of A2C has been shown to be particularly detrimental to proline-rich proteins like collagen. nih.govoup.com The substitution destabilizes the collagen triple helix, a structure critical for its function. nih.gov In studies on recombinant myelin basic protein, a proline-rich protein, molecular modeling showed that even a single A2C substitution could cause a severe bend in the polypeptide chain. nih.gov Multiple substitutions were predicted to completely disrupt the poly-proline type II structure, which is thought to be functionally important. nih.gov This disruption of folding can lead to protein aggregation and triggers a cellular stress response known as the unfolded protein response (UPR). researchgate.netnih.govmedchemexpress.com

| Feature | Proline (Pro) | Azetidine-2-carboxylic Acid (Aze/A2C) |

| Ring Structure | 5-membered pyrrolidine (B122466) ring | 4-membered azetidine (B1206935) ring |

| Conformational Effect | Imposes significant constraints, creates "kinks" | Alters torsion angles, causes more severe bends oup.comnih.gov |

| Peptide Flexibility | Less flexible | More flexible due to decreased steric hindrance nih.gov |

| Stability of Ordered Structures | Stabilizes specific conformations (e.g., collagen helix) | Lessens stability of ordered conformations nih.gov |

| Impact on Collagen | Essential for triple helix stability | Destabilizes the triple helix nih.gov |

This table summarizes the comparative effects of Proline and Azetidine-2-carboxylic Acid on polypeptide structure.

The structural alterations induced by Azetidine-2-carboxylic acid misincorporation directly translate to impaired protein function at the molecular level. The accumulation of misfolded or aggregated proteins triggers proteotoxic stress. oup.comoup.com In response, cells activate the unfolded protein response (UPR), a global stress response aimed at restoring protein homeostasis. researchgate.netnih.gov Studies in both plants and mammalian cells have shown that A2C treatment leads to the upregulation of UPR genes. researchgate.netnih.govmdpi.com

This cellular response indicates that A2C-containing proteins are recognized as abnormal and targeted for degradation, which can lead to an increase in the total pool of free amino acids from protein turnover. biorxiv.org If the stress is too severe or prolonged, it can lead to programmed cell death, or apoptosis. mdpi.commedchemexpress.com For example, A2C has been shown to have pro-inflammatory and pro-apoptotic effects in microglial cells. medchemexpress.commdpi.com The misincorporation can affect a wide range of proteins, including collagen, keratin, and hemoglobin, altering their function. wikipedia.orgresearchgate.net In the case of myelin basic protein, the substitution of proline by A2C is hypothesized to alter its structure, function, and antigenicity, potentially contributing to the pathogenesis of diseases like multiple sclerosis. oup.comnih.govresearchgate.net

Modulation of Biological Pathways via Peptide Mimicry

The compound 1-(2-Aminobutanoyl)azetidine-2-carboxamide belongs to a class of molecules that leverage a unique structural feature—the azetidine ring—to function as peptidomimetics. Specifically, the azetidine-2-carboxamide (B111606) core is a well-established structural analog of the amino acid proline. uts.edu.aunih.gov This mimicry allows such compounds to interact with biological systems that normally recognize proline-containing peptides, thereby modulating their activity. The strained four-membered ring of azetidine provides a rigid conformation that can enhance binding affinity to target proteins compared to more flexible structures. nih.govambeed.com

The ability of the azetidine ring to replace proline is a powerful tool in medicinal chemistry. chemimpex.com Proline residues are critical for inducing specific turns and rigid structures in peptide chains, which are often essential for their interaction with other proteins. By substituting proline with an azetidine-based mimic, researchers can design molecules that either block or modify these protein-protein interactions. This strategy has been successfully employed to create potent and selective inhibitors for various biological targets. nih.govnih.gov

A prominent example of this approach is the development of (R)-azetidine-2-carboxamide derivatives as direct inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. acs.orgnih.gov STAT3 is a transcription factor that plays a crucial role in cell growth, differentiation, and survival; its aberrant activation is linked to numerous human cancers. nih.gov The discovery that replacing a proline-amide core with an azetidine-2-carboxamide scaffold significantly boosts inhibitory potency highlights the effectiveness of this peptide mimicry strategy. acs.org

Researchers optimized proline-based STAT3 inhibitors by substituting the five-membered proline ring with the four-membered azetidine ring. nih.gov This modification resulted in a new class of (R)-azetidine-2-carboxamide analogs with sub-micromolar potency against STAT3. acs.org The change from a proline to an azetidine core provided a greater than four-fold increase in potency against STAT3's DNA-binding activity in vitro. nih.gov This enhancement is attributed to the unique conformational constraints imposed by the azetidine ring, which likely facilitates a more favorable interaction within the STAT3 protein's binding site.

Detailed studies have demonstrated that these azetidine-based compounds selectively inhibit STAT3 over other STAT family members, such as STAT1 and STAT5. nih.govaacrjournals.org For instance, several analogs show potent STAT3 inhibition with IC50 values in the sub-micromolar range, while their activity against STAT1 and STAT5 is negligible at concentrations greater than 18 µM. nih.gov This selectivity is crucial for developing targeted therapies.

The mechanism of action involves the direct binding of the azetidine-carboxamide inhibitor to the STAT3 protein, which prevents it from binding to DNA. nih.govnih.gov This, in turn, blocks the transcription of STAT3 target genes responsible for promoting cell proliferation and survival, such as c-Myc, VEGF, and survivin. aacrjournals.org The inhibition of these downstream pathways ultimately leads to reduced cancer cell growth, induction of apoptosis (programmed cell death), and suppression of colony survival in cancer cell lines with constitutively active STAT3. nih.govaacrjournals.org

The research findings for several (R)-azetidine-2-carboxamide derivatives are summarized in the tables below, showcasing their potency in both biochemical and cell-based assays.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Potency This table presents the half-maximal inhibitory concentration (IC50) of various (R)-azetidine-2-carboxamide analogs against STAT3 DNA-binding activity, as measured by Electrophoretic Mobility Shift Assay (EMSA).

| Compound | EMSA IC50 (µM) vs STAT3 | Reference |

| 5a | 0.55 | nih.gov |

| 5o | 0.38 | nih.gov |

| 8i | 0.34 | nih.gov |

| H098 | 0.28 - 0.66 | aacrjournals.org |

| H127 | 0.28 - 0.66 | aacrjournals.org |

| H152 | 0.28 - 0.66 | aacrjournals.org |

Table 2: Cellular Activity of Azetidine-Based STAT3 Inhibitors This table shows the half-maximal effective concentration (EC50) of select analogs on the viability of human breast cancer cells that harbor constitutively active STAT3.

| Compound | Cell Line | EC50 (µM) | Reference |

| 7e | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | nih.gov |

| 7f | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | nih.gov |

| 7g | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | nih.gov |

| 9k | MDA-MB-231 / MDA-MB-468 | 0.9 - 1.9 | nih.gov |

| H182 | TNBC Cells | 1.0 - 1.9 | aacrjournals.org |

| H169 | TNBC Cells | 1.0 - 1.9 | aacrjournals.org |

Design Principles and Applications As Peptide Mimetics

Rationale for Using Azetidine (B1206935) Scaffolds in Peptide Mimetic Design

The use of azetidine-containing building blocks, particularly azetidine-2-carboxylic acid (Aze), in peptide mimetic design is rooted in its structural relationship to proline, a natural imino acid renowned for its profound influence on peptide and protein structure. nih.govwikipedia.org As a four-membered ring homologue of proline's five-membered ring, Aze introduces distinct conformational constraints into a peptide backbone. wikipedia.orgnih.gov This inherent rigidity and high ring-strain energy are pivotal for pre-organizing the peptide into a specific conformation conducive to receptor binding. rsc.org

The introduction of cyclic amino acid scaffolds like azetidine can cause substantial changes in the secondary structure of peptide chains. acs.org Studies have shown that the conformational restriction induced by the azetidine residue can stabilize specific secondary structures, such as γ-type reverse turns, which appear to be influential on the biological activity of these molecules. acs.orgnih.gov

While the conformational preferences of Aze and proline are generally similar, significant differences exist. nih.gov Peptides containing Aze are often somewhat more flexible than their proline-containing counterparts. nih.gov This increased flexibility arises from a reduction in the repulsive non-covalent interactions between the ring's atoms and neighboring residues, an effect that can entropically lessen the stability of highly ordered polypeptide conformations. nih.gov This unique balance of constraint and flexibility makes the azetidine scaffold a versatile tool for systematically probing and defining the optimal backbone geometry for biological activity.

| Property | Azetidine-2-carboxylic acid (Aze) | Proline (Pro) | Reference |

|---|---|---|---|

| Ring Size | 4-membered | 5-membered | wikipedia.org |

| Structural Impact | Induces significant conformational constraints and can stabilize γ-turns. | Induces "kinks" in peptide chains; a well-known helix breaker. | acs.orgnih.gov |

| Flexibility in Peptides | Generally imparts more flexibility than proline due to decreased steric hindrance. | Imparts significant rigidity with more constrained phi (φ) torsion angles. | nih.gov |

| Key Application | Used as a proline mimic to fine-tune peptide conformation and stability. | Crucial for the native structure of many proteins, such as collagen. | nih.govnih.gov |

Design Strategies for Modulating Bioactivity and Selectivity

The azetidine scaffold serves as a foundational element upon which diverse chemical functionality can be installed to modulate bioactivity and selectivity. A primary strategy involves systematic structure-activity relationship (SAR) studies, where modifications are made to various parts of the molecule to optimize interactions with the biological target.

One successful approach has been the direct replacement of proline amides with azetidine-2-carboxamides. acs.org In the development of small-molecule STAT3 inhibitors, for instance, switching from R-proline-amides to R-azetidine-2-carboxamides led to analogues with significantly improved, sub-micromolar potency. acs.org This highlights how the subtle conformational changes induced by the smaller azetidine ring can translate into substantial gains in activity.

Further strategies for modulating bioactivity include:

Side-Chain Modification : Altering substituents on the azetidine ring or on appended moieties allows for the exploration of a receptor's binding pocket. SAR studies on azetidine-containing dipeptides as HCMV inhibitors revealed that an aliphatic C-terminal side-chain and a benzyloxycarbonyl group at the N-terminus were critical for antiviral activity. nih.gov

Stereochemical Control : The ability to synthesize all stereochemical permutations of a scaffold is crucial for studying stereo/structure-activity relationships (SSAR). nih.gov The defined three-dimensional arrangement of functional groups presented by a specific stereoisomer can dramatically influence binding affinity and efficacy.

Physicochemical Property Tuning : Modifications can be made to balance potency with essential drug-like properties such as solubility and lipophilicity. For the STAT3 inhibitors, changes to a cyclohexyl group were tolerated, demonstrating that the increased potency afforded by the azetidine scaffold allows for the optimization of physicochemical characteristics while maintaining sufficient biological activity. acs.org

| Compound Class | Modification Strategy | Effect on Potency (EMSA IC₅₀) | Reference |

|---|---|---|---|

| R-proline-amides | Baseline Scaffold | Micromolar range | acs.org |

| R-azetidine-2-carboxamides | Scaffold Hopping (Pro → Aze) | Sub-micromolar (e.g., 0.55 μM) | acs.org |

| Azetidine Analogues | Peripheral Group Modification (e.g., changing cyclohexyl) | Potency maintained while allowing for tuning of physicochemical properties. | acs.org |

Role of the 2-Aminobutanoyl Moiety in Ligand-Receptor Interactions

The 2-aminobutanoyl moiety is a critical component of the "1-(2-Aminobutanoyl)azetidine-2-carboxamide" structure, providing key functional groups that directly participate in ligand-receptor interactions. This group is formed by the acylation of the azetidine nitrogen with 2-aminobutanoic acid. The resulting structure possesses distinct features that contribute to binding affinity and specificity.

The primary functional groups within this moiety and their potential roles include:

Amide Linkage : The carbonyl oxygen of the butanoyl group is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donor groups (such as the side chains of serine, threonine, or asparagine) within a receptor's binding site. unina.it

Ethyl Side Chain : The ethyl group (-CH₂CH₃) at the alpha-carbon of the butanoyl moiety provides a small, lipophilic surface. This group can engage in favorable van der Waals and hydrophobic interactions by fitting into a complementary hydrophobic pocket within the receptor. sigmaaldrich.comstereoelectronics.org The presence of such pockets that accommodate lipophilic substituents is a common feature in receptor binding sites. sigmaaldrich.com

The specific orientation of these groups, dictated by the conformationally constrained azetidine ring, presents a precise pharmacophore to the receptor. The combination of hydrogen bonding potential and hydrophobic interactions allows for a multi-point attachment that can significantly enhance binding affinity and selectivity.

| Functional Group | Potential Interaction Type | Receptor Partner Example | Reference |

|---|---|---|---|

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | -OH (Ser, Thr), -NH₂ (Asn, Gln) | unina.it |

| Ethyl Side Chain (-CH₂CH₃) | Hydrophobic / van der Waals | Aliphatic/Aromatic residues (Leu, Ile, Phe) forming a hydrophobic pocket. | stereoelectronics.org |

| Amide Nitrogen (-NH-) | Contributes to dipole moment and overall polarity. | General electrostatic field of the binding site. | unina.it |

Engineering Novel Peptide Topologies and Conjugates

The unique structural properties of azetidine-based building blocks make them powerful tools for engineering novel peptide architectures and for creating advanced bioconjugates. umich.edu Their ability to act as versatile "foldamer elements" allows for the construction of peptides with non-natural topologies that can exhibit improved stability and cell permeability. acs.org

A significant application is the use of azetidine units as turn-inducing elements for the synthesis of macrocyclic peptides. researchgate.netnih.gov Incorporating a 3-aminoazetidine (3-AAz) subunit into a linear peptide precursor has been shown to greatly improve the efficiency of head-to-tail cyclization reactions for tetra-, penta-, and hexapeptides. researchgate.netnih.gov The resulting macrocycles often show improved stability towards proteases compared to their non-azetidine-containing counterparts. nih.gov

Furthermore, the azetidine ring provides a handle for late-stage functionalization, enabling the creation of sophisticated peptide conjugates. researchgate.net This can be achieved through methods such as:

Chemoselective N-deprotection and Substitution : The nitrogen atom of the azetidine ring can be selectively deprotected and modified post-cyclization to attach other molecules. researchgate.netnih.gov

Click-based Approaches : An alkyne handle, such as a 2-propynyl carbamate, can be installed on the azetidine nitrogen. This allows for the efficient attachment of molecules bearing an azide (B81097) group (e.g., fluorescent dyes, biotin (B1667282) tags) via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netnih.gov

A cutting-edge approach involves the use of azetidine units in combinatorial biosynthesis. Researchers have successfully introduced an azetidine-2-carboxylic acid (AZE) synthase into a bacterial natural product pathway, thereby engineering novel analogues of azabicyclene compounds where proline is replaced by AZE. nih.gov This bio-engineering strategy opens a new frontier for creating libraries of complex, azetidine-containing natural product analogues. nih.gov

| Strategy | Description | Resulting Product | Reference |

|---|---|---|---|

| Turn Induction | Incorporating azetidine units into linear peptides to facilitate efficient macrocyclization. | Small macrocyclic peptides with enhanced protease stability. | researchgate.netnih.gov |

| Late-Stage Functionalization | Chemical modification of the azetidine nitrogen after peptide synthesis. | Peptide conjugates with dyes, biotin, or other functional tags. | researchgate.netnih.gov |

| Combinatorial Biosynthesis | Introducing an AZE synthase enzyme into a natural product pathway. | Novel azabicyclene analogues with AZE replacing proline. | nih.gov |

Advanced Methodological Approaches in Research on 1 2 Aminobutanoyl Azetidine 2 Carboxamide

In Silico Screening and Rational Design for Analogues

The discovery and optimization of bioactive compounds like 1-(2-Aminobutanoyl)azetidine-2-carboxamide are significantly accelerated by computational methods. In silico screening and rational design are pivotal in identifying and refining analogues with desired properties. These approaches involve the use of computer models to predict the interactions between a ligand (the compound) and its biological target.

Rational Design of Analogues: The design of novel analogues often begins with a known bioactive molecule. For instance, structure-activity relationship (SAR) studies on azetidine-containing dipeptides have been conducted to develop antiviral agents. nih.gov These studies systematically modify different parts of the molecule—such as the N-terminus, C-terminus, and side chains—to understand their impact on biological activity. nih.gov Computational docking simulations can then be employed to predict how these modifications will affect the binding affinity and selectivity of the compound for its target protein. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Virtual Screening: In silico screening, or virtual screening, allows researchers to evaluate large libraries of chemical compounds for their potential to bind to a specific biological target. This process can be ligand-based, where compounds are compared to a known active molecule, or structure-based, where compounds are docked into the three-dimensional structure of the target protein. For azetidinone derivatives, in-silico tools have been used to screen for potential anti-leukemic activity by predicting their interaction with specific protein targets. peerscientist.com

The following table outlines key parameters often considered during the in-silico design and screening of analogues.

| Parameter | Description | Relevance in Analogue Design |

| Binding Affinity | The strength of the interaction between the ligand and its target. | Higher affinity is often a primary goal for increased potency. |

| Selectivity | The ability of the ligand to bind to its intended target over other, off-target molecules. | High selectivity is crucial to minimize potential side effects. |

| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, and Excretion properties of the compound. | In silico models can predict these properties to design compounds with better bioavailability and stability in the body. |

| Toxicity | The potential for the compound to cause adverse effects. | Computational toxicology models help to flag potentially toxic structures early in the design process. |

Biophysical Characterization Techniques for Ligand-Target Interactions

Understanding the physical principles governing the interaction between a ligand and its biological target is fundamental to drug development. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.

A variety of biophysical methods can be employed to characterize these interactions. diva-portal.orgnih.govrsc.org For peptide-based molecules, techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are other powerful techniques that can determine the kinetics of binding (the on- and off-rates) in real-time. researchgate.net

The table below summarizes some key biophysical techniques and the information they provide.

| Technique | Principle | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | Binding affinity (Kd), and the kinetics of association (kon) and dissociation (koff). |

| Bio-layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor. | Similar to SPR, provides kinetic data (kon, koff) and binding affinity (Kd). researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on the secondary structure of the target protein and any conformational changes upon binding. |

Advanced Spectroscopic Methods for Structure-Function Relationships

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules and understanding how their structure relates to their function. For peptide-like compounds such as 1-(2-Aminobutanoyl)azetidine-2-carboxamide, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For azetidine-containing peptides, 1H NMR has been used to identify the conformational restrictions imposed by the azetidine (B1206935) ring, such as the induction of a γ-type reverse turn. nih.gov Conformational studies of tetrapeptides containing azetidine-2-carboxylic acid have utilized both 1H and 13C NMR to assess peptide bond orientations. umich.edu

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. ub.edu It is instrumental in verifying the chemical structure of synthesized compounds and can also be used to study their fragmentation patterns, which provides further structural information. nih.govosu.eduacs.org In proteomics and peptidomics, MS is used to identify and quantify proteins and peptides in complex biological samples. ub.edu Tandem mass spectrometry (MS/MS) can be used to sequence peptides, which is crucial for identifying unknown metabolites or degradation products. osu.edu

The following table highlights the applications of these advanced spectroscopic methods.

| Spectroscopic Method | Application in Structure-Function Analysis |

| NMR Spectroscopy | Determination of 3D structure in solution, identification of conformational isomers, and studying molecular dynamics and interactions. nih.govumich.edu |

| Mass Spectrometry | Confirmation of molecular weight, elucidation of chemical structure through fragmentation analysis, and peptide sequencing. nih.govosu.eduacs.org |

Combinatorial Biosynthesis and Enzymatic Synthesis of Azetidine-Containing Structures

The production of complex molecules can often be achieved with high selectivity and efficiency using biological systems. Combinatorial biosynthesis and enzymatic synthesis are powerful strategies for generating novel chemical diversity.

Combinatorial Biosynthesis: This approach involves the genetic engineering of biosynthetic pathways to produce novel compounds. For azetidine-containing molecules, the focus has been on understanding and engineering the biosynthesis of azetidine-2-carboxylic acid (AZE). nih.govnih.gov AZE synthases, which catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM), have been identified in bacterial non-ribosomal peptide synthetase (NRPS) pathways. nih.govnih.gov By introducing an AZE synthase into a different NRPS pathway, researchers have successfully engineered the production of novel azabicyclene analogues, demonstrating the potential of this approach for creating new azetidine-containing peptides. nih.govnih.gov The modular nature of NRPSs makes them particularly amenable to combinatorial biosynthesis, allowing for the substitution of domains or entire modules to incorporate different amino acid building blocks. nih.govsemanticscholar.org

Enzymatic Synthesis: This method utilizes isolated enzymes to perform specific chemical transformations. A two-step enzymatic synthesis of dipeptides has been reported, which could potentially be adapted for the synthesis of 1-(2-Aminobutanoyl)azetidine-2-carboxamide. nih.gov This process often involves the enzyme-catalyzed condensation of an amino acid ester and an amino acid amide. nih.gov The use of enzymes in synthesis offers several advantages, including high stereoselectivity and mild reaction conditions.

Proteomic and Metabolomic Approaches for Systemic Analysis

To understand the broader biological effects of a compound, it is essential to look beyond its direct target and examine its impact on the entire system. Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and metabolites present in a biological sample.

Proteomic Analysis: Proteomics involves the large-scale study of proteins. In the context of azetidine-containing compounds, proteomic approaches have been used to investigate the effects of azetidine-2-carboxylic acid (AZE) on protein synthesis. nih.gov Studies have shown that AZE can be misincorporated into proteins in place of proline, leading to the accumulation of misfolded proteins and a global stress response. nih.govbiorxiv.org Proteomic techniques, such as mass spectrometry-based protein identification and quantification, can be used to identify which proteins are affected by the presence of an azetidine-containing compound. biorxiv.org

Metabolomic Analysis: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. dntb.gov.ua Metabolomic profiling can reveal changes in metabolic pathways in response to a chemical compound. For example, metabolomic analysis of plants treated with AZE has been used to understand its mechanism of action. nih.gov In drug development, metabolomics can be used to study the metabolism of a drug candidate and identify its breakdown products. nih.govwuxiapptec.com This information is critical for understanding the compound's pharmacokinetic profile and potential for producing active or toxic metabolites. creative-proteomics.com Combined peptidomics and metabolomics analyses can provide a detailed picture of the digestion and activity of peptide-based materials. nih.gov

The following table outlines the goals of proteomic and metabolomic analyses in the study of compounds like 1-(2-Aminobutanoyl)azetidine-2-carboxamide.

| "Omics" Approach | Primary Goal |

| Proteomics | To identify and quantify changes in the proteome to understand the compound's effect on protein expression, modification, and interactions. nih.govbiorxiv.org |

| Metabolomics | To identify and quantify changes in the metabolome to understand the compound's effect on metabolic pathways and to identify its metabolites. nih.govdntb.gov.ua |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.